molecular formula C18H25FN2O4S B2589317 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one CAS No. 946339-95-3

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one

Cat. No.: B2589317
CAS No.: 946339-95-3
M. Wt: 384.47
InChI Key: LEQQFQRVMUGTDK-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of fluorinated aromatic rings and sulfonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one typically involves multiple steps. One common route includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorinated aromatic ring and sulfonyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c1-13(2)17(22)20-8-6-18(7-9-20)21(10-11-25-18)26(23,24)15-4-5-16(19)14(3)12-15/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQQFQRVMUGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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